GLPG1837 is a small molecule identified and developed through high-throughput drug screening efforts for cystic fibrosis (CF) therapeutics. [, ] It is classified as a CFTR potentiator, meaning it enhances the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. [, , ] In scientific research, GLPG1837 serves as a valuable tool for investigating CFTR protein function, understanding the mechanisms of CFTR potentiation, and developing novel therapeutic strategies for CF, particularly for mutations that are not responsive to existing therapies. [, , , , , ]
The molecular structure of GLPG1837 has been elucidated through techniques like cryo-electron microscopy. [, ] This analysis revealed that GLPG1837 binds to a specific site within the transmembrane region of the CFTR protein. [, ] Importantly, this binding site is also shared by another CFTR potentiator, ivacaftor (VX-770), despite the two drugs being chemically distinct. [, ]
GLPG1837 acts as an allosteric modulator of CFTR, binding to the protein and increasing its open probability, thereby enhancing chloride ion flow. [, ] Research indicates that GLPG1837's potentiating effect is independent of nucleotide-binding domain (NBD) dimerization and ATP hydrolysis, two processes usually critical for CFTR gating. [] It appears to work synergistically with high-affinity ATP analogs like dPATP, suggesting distinct binding sites. [] Studies also suggest that GLPG1837 binds with higher affinity to the open state of the CFTR channel compared to the closed state, further supporting its role as an allosteric modulator. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: